molecular formula C13H8I2N2O2S B15130870 1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole

1-(Phenylsulfonyl)-2,6-diiodo-7-azaindole

Cat. No.: B15130870
M. Wt: 510.09 g/mol
InChI Key: JPAIXKCJNSHZGT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of two iodine atoms and a phenylsulfonyl group attached to the pyrrolopyridine core

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the iodination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of the phenylsulfonyl group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve high yields and purity. Industrial production methods may involve large-scale reactions under controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the reagents and conditions used, leading to a variety of derivatives with different functional groups.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. Detailed studies are required to fully elucidate the molecular mechanisms and identify the exact targets.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:

    1H-Pyrrolo[2,3-b]pyridine: Lacks the iodine and phenylsulfonyl groups, resulting in different chemical properties and reactivity.

    2,6-Diiodo-1-(phenylsulfonyl)-pyridine: Similar structure but with a different core, leading to variations in biological activity and applications.

    Phenylsulfonyl-pyridine derivatives: These compounds share the phenylsulfonyl group but differ in the core structure, affecting their overall properties and uses. The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 2,6-diiodo-1-(phenylsulfonyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8I2N2O2S

Molecular Weight

510.09 g/mol

IUPAC Name

1-(benzenesulfonyl)-2,6-diiodopyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H8I2N2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H

InChI Key

JPAIXKCJNSHZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)I)I

Origin of Product

United States

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